

Application Notes and Protocols for SR140333B Administration in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and administration of **SR140333B**, a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor, in various animal models. The information is compiled from peer-reviewed scientific literature to assist in preclinical research and drug development.

Chemical Properties and Solubility

SR140333 is characterized by its high affinity for the NK1 receptor. For experimental purposes, understanding its solubility is critical for preparing appropriate formulations for in vivo and in vitro studies.

Table 1: Chemical and Solubility Data for SR140333

Property	Value	Source
Molecular Weight	656.12 g/mol	N/A
Molecular Formula	C37H45Cl3N2O2	N/A
Solubility in DMSO	Up to 100 mM	N/A
Solubility in Ethanol	Up to 100 mM	N/A



Note: There is also a besilate salt form of this compound, known as **SR140333B** or Nolpitantium besilate, which has a different molecular weight (777.84 g/mol) and is reported to be soluble in DMSO at 10 mM.

In Vivo Administration Protocols

The administration of SR140333 in animal models has been primarily documented via intravenous (i.v.) and intraperitoneal (i.p.) routes. The choice of administration route and vehicle can significantly impact the compound's bioavailability and efficacy.

Intraperitoneal (i.p.) Administration

Intraperitoneal injection is a common and effective route for systemic delivery of SR140333 in rodent models.

Protocol for Intraperitoneal Administration in Rats:

- Dissolution:
 - For a 0.1 mg/mL solution, weigh out the required amount of SR140333.
 - Dissolve SR140333 in a minimal amount of Dimethyl Sulfoxide (DMSO).
 - Bring the final volume up with sterile saline (0.9% NaCl). The final concentration of DMSO should be kept to a minimum (ideally less than 5%) to avoid solvent toxicity.
- Dosage and Administration:
 - A commonly used dosage for studying the effects on inflammation in rats is 0.1 mg/kg.
 - For behavioral studies in rats, dosages of 1, 3, and 9 mg/kg have been utilized.
 - Administer the solution via intraperitoneal injection.

Intravenous (i.v.) Administration

Intravenous administration allows for rapid and complete bioavailability of SR140333. Careful formulation is required due to the compound's limited aqueous solubility.



Protocol for Intravenous Administration:

Dissolution and Formulation:

- Due to its poor water solubility, SR140333 requires a vehicle that can maintain its solubility in an aqueous solution for injection.
- While specific vehicle compositions for SR140333 are not consistently reported across studies, a general approach for poorly soluble compounds involves a co-solvent system.
- A potential vehicle, though not explicitly verified for SR140333, is the DPP vehicle, which
 consists of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40%
 Polyethylene Glycol 400 (PEG-400).
- Preparation of Stock Solution: First, dissolve SR140333 in DMSO to create a concentrated stock solution.
- Preparation of Dosing Solution: The stock solution can then be diluted with a suitable aqueous vehicle, such as saline or a co-solvent system like DPP, to the final desired concentration immediately before administration. It is crucial to visually inspect the final solution for any precipitation.

Dosage and Administration:

- \circ Effective intravenous doses (ED50) have been reported to be as low as 0.2 μ g/kg in rats for blocking nociceptive stimulation.
- $\circ~$ For other effects, such as inhibition of plasma extravasation in rats, the ED50 is around 7 $\,\mu g/kg.$
- In dogs and guinea pigs, ED50 values of 3 µg/kg and 42 µg/kg, respectively, have been reported for cardiovascular and respiratory effects.
- The solution should be administered via a suitable vein, such as the tail vein in rodents.

Summary of In Vivo Efficacy Data



The following table summarizes the effective dosages of SR140333 observed in various animal models and experimental paradigms.

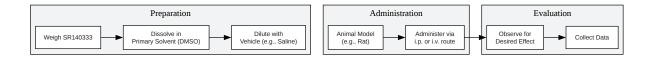
Table 2: In Vivo Efficacy of SR140333 in Animal Models

Animal Model	Administration Route	Dosage	Effect
Rat	Intraperitoneal (i.p.)	0.1 mg/kg	Reduction of experimental colitis
Rat	Intraperitoneal (i.p.)	1, 3, 9 mg/kg	Behavioral effects (memory and learning)
Rat	Intravenous (i.v.)	ED50 = 0.2 μg/kg	Blockade of nociceptive stimulation in thalamic neurons
Rat	Intravenous (i.v.)	ED50 = 7 μg/kg	Inhibition of plasma extravasation
Dog	Intravenous (i.v.)	ED50 = 3 μg/kg	Antagonism of substance P-induced hypotension
Guinea Pig	Intravenous (i.v.)	ED50 = 42 μg/kg	Antagonism of substance P-induced bronchoconstriction

Experimental Workflow and Signaling Pathway Experimental Workflow for In Vivo Administration

The following diagram illustrates a general workflow for preparing and administering SR140333 in an animal study.





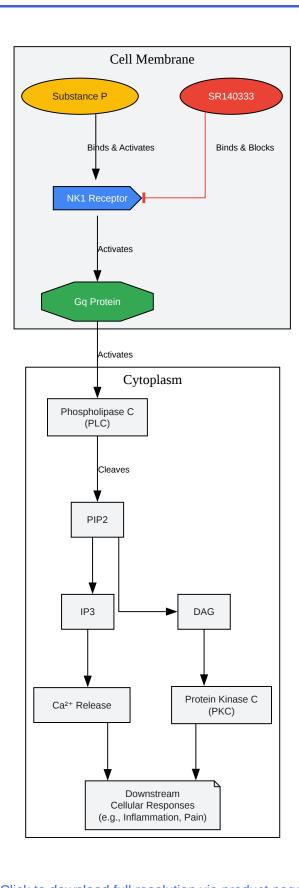
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Caption: General workflow for SR140333 administration in animal models.

NK1 Receptor Signaling Pathway

SR140333 acts as an antagonist at the NK1 receptor, thereby blocking the downstream signaling cascade initiated by its natural ligand, Substance P.





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Caption: Simplified NK1 receptor signaling pathway blocked by SR140333.







Disclaimer: These protocols and application notes are intended for guidance in a research setting by qualified professionals. It is essential to consult original research articles and adhere to all institutional and national guidelines for animal care and use. The optimal dosage, vehicle, and administration route may vary depending on the specific animal model, experimental design, and desired endpoint. Always perform pilot studies to determine the most suitable conditions for your specific application.

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